molecular formula C12H16N4 B7580422 5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile

5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile

Cat. No. B7580422
M. Wt: 216.28 g/mol
InChI Key: YNNQCOHXVZGLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, also known as CDM-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p38 MAPK pathway. In Alzheimer’s disease, this compound has been found to inhibit the production of amyloid-beta by inhibiting the activity of beta-secretase. In Parkinson’s disease, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer’s disease, this compound has been found to reduce amyloid-beta levels and improve cognitive function. In Parkinson’s disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent in various diseases. Another direction is to study its potential as a neuroprotective agent in other neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans before it can be used as a therapeutic agent.

Synthesis Methods

5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile can be synthesized using a multistep process starting with commercially available 4-methylpyridine. The synthesis involves the formation of a diazepane ring and the addition of a cyano group to the pyridine ring. The final product is obtained through purification and isolation steps.

Scientific Research Applications

5-(4-Methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer’s disease, this compound has been found to reduce amyloid-beta levels and improve cognitive function. In Parkinson’s disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

5-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)14-10-12/h3-4,10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQCOHXVZGLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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